2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolopyrimidine core and an isoindoline-1,3-dione moiety, makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Derivatives of thiazolo[3,2-a]pyrimidine, to which this compound belongs, are known to interact with various biological targets due to their structural similarity to purine .
Mode of Action
It’s known that thiazolo[3,2-a]pyrimidine derivatives can be readily modified by introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
Thiazolopyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and substituents of the thiazolopyrimidine .
Cellular Effects
Thiazolopyrimidines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazolopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazolopyrimidine core. This can be achieved by heating ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with bromomalonic ester or 3-bromopentane-2,4-dione . The resulting intermediate is then reacted with isoindoline-1,3-dione under specific conditions to form the final product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives have shown promising antitumor, antibacterial, and anti-inflammatory activities . These properties make it a potential candidate for the development of new therapeutic agents. Additionally, in the industrial sector, it can be used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar compounds to 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione include other thiazolopyrimidines and isoindoline derivatives. For example, 5-phenyl-5H-thiazolo[3,2-a]pyrimidine and N-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione share similar structural features . the presence of different substituents and functional groups can significantly alter their biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of a thiazolopyrimidine core and an isoindoline-1,3-dione moiety, which contributes to its distinct biological activities .
Biological Activity
The compound 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic organic compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, antibacterial properties, antitubercular effects, and other pharmacological applications.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps are often involved:
- Formation of Thiazolopyrimidine Core : The initial step involves the synthesis of the thiazolopyrimidine core through cyclization reactions.
- Methylation and Functionalization : Subsequent reactions may include methylation and the introduction of functional groups to enhance biological activity.
- Final Coupling : The final compound is formed by coupling the thiazolopyrimidine with isoindoline derivatives.
Antibacterial Activity
Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. A study evaluating various thiazolopyrimidine derivatives demonstrated that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
2a | Moderate (MIC = 32 µg/mL) | Low (MIC = 128 µg/mL) |
2b | High (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |
These findings suggest that structural modifications can enhance antibacterial efficacy, making these compounds promising candidates for further development in antimicrobial therapy .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies using broth dilution methods revealed that certain derivatives exhibited significant inhibitory effects:
Compound | MIC (µg/mL) against M. tuberculosis |
---|---|
2a | 0.25 |
2b | 0.5 |
These results indicate that the thiazolopyrimidine scaffold may be effective in combating tuberculosis, a disease with rising resistance to conventional therapies .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from thiazolopyrimidine structures:
- Anticancer Properties : Thiazolopyrimidines have shown potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. For example, a derivative was found to induce apoptosis in breast cancer cells through modulation of the apoptotic pathway .
- Fungicidal Activity : Some studies have reported fungicidal effects against plant pathogens, suggesting applications in agriculture for crop protection .
- Mechanistic Studies : Research has indicated that these compounds may exert their biological effects through multiple mechanisms, including enzyme inhibition and disruption of nucleic acid synthesis .
Properties
IUPAC Name |
2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-9-6-13(20)19-10(8-23-16(19)17-9)7-18-14(21)11-4-2-3-5-12(11)15(18)22/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLOECSDXZZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.